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Compound of Interest

Compound Name:
DMT-2'O-Methyl-rC(tac)

phosphoramidite

Cat. No.: B574430 Get Quote

For researchers, scientists, and professionals in drug development, the precise chemical

synthesis of modified oligonucleotides is a cornerstone of innovation. Among the critical

reagents enabling this work is DMT-2'O-Methyl-rC(tac) phosphoramidite, a modified cytidine

phosphoramidite designed for the efficient and reliable synthesis of RNA oligonucleotides with

enhanced stability and specific therapeutic properties. This guide provides an in-depth

overview of its properties, experimental protocols for its use, and the biological pathways it can

influence.

Core Properties and Specifications
DMT-2'O-Methyl-rC(tac) phosphoramidite is a key building block for introducing 2'-O-

methylated cytidine into a growing oligonucleotide chain during solid-phase synthesis. This

modification is crucial for increasing the nuclease resistance and binding affinity of the resulting

RNA molecule, making it a valuable component in the development of antisense

oligonucleotides, siRNAs, and other RNA-based therapeutics.[1][2] The molecule incorporates

three key protective groups: a 5'-dimethoxytrityl (DMT) group for ease of monitoring and

purification, a 2'-O-methyl group for conferring desirable biological properties, and a tert-

butylphenoxyacetyl (tac) group protecting the exocyclic amine of cytidine, which allows for rapid

deprotection.[1][2]
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Property Value

CAS Number 179486-26-1

Molecular Formula C₅₂H₆₄N₅O₁₀P

Molecular Weight 950.07 g/mol

Purity Typically ≥97% by HPLC

Appearance White to off-white powder

Solubility
Soluble in acetonitrile, dimethyl sulfoxide

(DMSO), and ethanol.[3]

Storage Conditions
Store at -20°C under an inert atmosphere (e.g.,

nitrogen or argon).[4]

Stability

Stable for at least 4 years when stored correctly.

Stock solutions should be stored at -20°C or

-80°C and used within 1 to 6 months.[3][5]

Experimental Protocols
The use of DMT-2'O-Methyl-rC(tac) phosphoramidite follows the standard phosphoramidite

solid-phase oligonucleotide synthesis cycle. The following protocols are representative and

may require optimization based on the specific oligonucleotide sequence and synthesis

platform.

Solid-Phase Oligonucleotide Synthesis
This protocol outlines the key steps for incorporating DMT-2'O-Methyl-rC(tac)
phosphoramidite into an oligonucleotide chain on an automated DNA/RNA synthesizer.

Materials:

DMT-2'O-Methyl-rC(tac) phosphoramidite

Anhydrous acetonitrile

Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole in acetonitrile)
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Capping solution A (e.g., acetic anhydride/lutidine/THF) and Capping solution B (e.g., N-

methylimidazole/THF)

Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

Procedure:

Preparation: Dissolve DMT-2'O-Methyl-rC(tac) phosphoramidite in anhydrous acetonitrile

to a final concentration of 0.1 M. Install the solution on an automated synthesizer.

Synthesis Cycle: The synthesis proceeds through a series of automated steps for each

nucleotide addition:

Deblocking (Detritylation): The 5'-DMT group of the nucleotide attached to the solid

support is removed by treatment with the deblocking solution. The released trityl cation is

orange, allowing for spectrophotometric monitoring of the coupling efficiency.

Coupling: The DMT-2'O-Methyl-rC(tac) phosphoramidite solution is mixed with the

activator solution and delivered to the synthesis column. The coupling reaction typically

proceeds for 2-5 minutes. A high coupling efficiency of >99% is generally expected for 2'-

O-methyl phosphoramidites.

Capping: Any unreacted 5'-hydroxyl groups on the solid support are acetylated using the

capping solutions to prevent the formation of deletion mutants in subsequent cycles.

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable

phosphate triester by the oxidizing solution.

Chain Elongation: Repeat the synthesis cycle until the desired oligonucleotide sequence is

assembled.

Final Deblocking: After the final coupling step, the terminal 5'-DMT group can either be

removed on the synthesizer (DMT-off) or left on for purification purposes (DMT-on).
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Cleavage and Deprotection
The use of the 'tac' protecting group allows for significantly faster deprotection compared to

standard protecting groups.

Materials:

Ammonia/Methylamine (AMA) solution (1:1 v/v mixture of concentrated aqueous ammonia

and 40% aqueous methylamine) or concentrated aqueous ammonia.

Anhydrous acetonitrile

Procedure:

Cleavage from Support and Phosphate Deprotection:

Wash the solid support with anhydrous acetonitrile and dry thoroughly.

Transfer the support to a pressure-tight vial.

Add AMA solution and incubate at 65°C for 10-15 minutes, or at room temperature for 2

hours. This step cleaves the oligonucleotide from the solid support and removes the

cyanoethyl protecting groups from the phosphate backbone.

Base Deprotection (tac group removal):

The same AMA treatment simultaneously removes the tac protecting group from the

cytidine bases. If using concentrated ammonia alone, deprotection can be achieved in

approximately 15 minutes at 55°C or 2 hours at room temperature.

Evaporation: After deprotection, cool the vial and carefully transfer the supernatant

containing the oligonucleotide to a new tube. Evaporate the solution to dryness using a

centrifugal evaporator.

Purification
The crude oligonucleotide can be purified using various HPLC methods. For DMT-on

oligonucleotides, reverse-phase HPLC is particularly effective.
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Materials:

HPLC system with a UV detector

Reverse-phase HPLC column (e.g., C18)

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

Mobile Phase B: Acetonitrile

Detritylation solution: 80% acetic acid in water

Procedure (DMT-on Purification):

Sample Preparation: Re-dissolve the dried crude oligonucleotide in mobile phase A.

HPLC Separation: Inject the sample onto the HPLC system. The DMT-on full-length product

will be significantly more hydrophobic and thus have a longer retention time than the DMT-off

failure sequences. Elute with a gradient of mobile phase B.

Fraction Collection: Collect the peak corresponding to the DMT-on product.

DMT Removal: Evaporate the collected fraction to dryness. Re-dissolve the residue in the

detritylation solution and incubate at room temperature for 30 minutes.

Desalting: Neutralize the solution and desalt the oligonucleotide using a size-exclusion

column or ethanol precipitation to obtain the final purified product.

Visualizing Workflows and Pathways
Logical Structure of DMT-2'O-Methyl-rC(tac)
Phosphoramidite

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b574430?utm_src=pdf-body
https://www.benchchem.com/product/b574430?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b574430?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DMT-2'O-Methyl-rC(tac) Phosphoramidite Function
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Caption: Functional components of the phosphoramidite.

Experimental Workflow for Oligonucleotide Synthesis
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Oligonucleotide Synthesis Workflow

Start:
CPG Solid Support

1. Deblocking
(DMT Removal)

2. Coupling
(Add Phosphoramidite)

3. Capping
(Block Failures)

4. Oxidation
(Stabilize Linkage)

Repeat Cycle
(n-1 times)

Next nucleotide

5. Cleavage & Deprotection
(AMA Treatment)

Final nucleotide

6. Purification
(HPLC)

Final Product:
Purified Oligonucleotide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b574430?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antisense Oligonucleotide Mechanism
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siRNA (RNAi) Mechanism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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